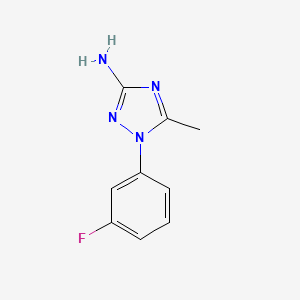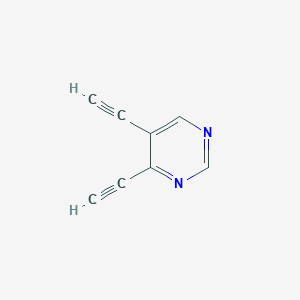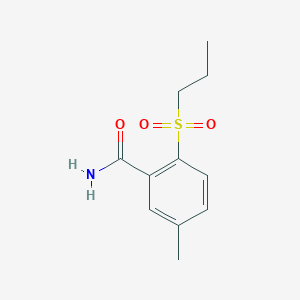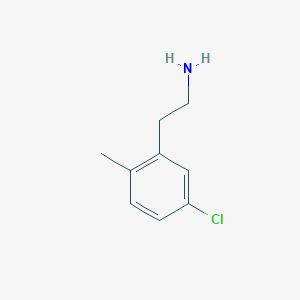![molecular formula C10H13NO2 B13454955 {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol](/img/structure/B13454955.png)
{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1'-cyclopropan]-3-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This specific compound features a spiro structure, where the benzoxazole ring is connected to a cyclopropane ring, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol typically involves the condensation of 2-aminophenol with cyclopropanecarboxaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) or mesoporous titania-alumina mixed oxide (MTAMO) at elevated temperatures around 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole ketones, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
{6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It is utilized in the development of new materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects . The spiro structure allows for unique interactions with biological macromolecules, enhancing its efficacy in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydro-4H-spiro[1,2-benzoxazole-5,2’-[1,3]dioxolane]-3-ol: Another spiro compound with a dioxolane ring instead of a cyclopropane ring.
2-Substituted Benzoxazoles: Compounds with various substituents on the benzoxazole ring, exhibiting different chemical and biological properties.
Uniqueness
The uniqueness of {6,7-dihydro-4H-spiro[1,2-benzoxazole-5,1’-cyclopropan]-3-yl}methanol lies in its spiro structure, which imparts distinct chemical reactivity and biological activity. The presence of the cyclopropane ring adds strain to the molecule, influencing its interactions with other compounds and biological targets
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
spiro[6,7-dihydro-4H-1,2-benzoxazole-5,1'-cyclopropane]-3-ylmethanol |
InChI |
InChI=1S/C10H13NO2/c12-6-8-7-5-10(3-4-10)2-1-9(7)13-11-8/h12H,1-6H2 |
Clé InChI |
OGRIICUHVZPMFJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CC2)CC3=C1ON=C3CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(2-methylmorpholin-2-yl)methyl]carbamate](/img/structure/B13454891.png)

![tert-butyl N-{3-[(6-bromopyridin-2-yl)oxy]propyl}carbamate](/img/structure/B13454913.png)
amine dihydrochloride](/img/structure/B13454921.png)


![4-(2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypropyl)benzoic acid](/img/structure/B13454933.png)



![[5-(3,5-Dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13454944.png)
![2-Ethyl-2,4,9-triazaspiro[5.5]undecan-3-one](/img/structure/B13454945.png)
